molecular formula C22H22N8O2 B2742973 1-(3-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea CAS No. 2380008-73-9

1-(3-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea

Cat. No.: B2742973
CAS No.: 2380008-73-9
M. Wt: 430.472
InChI Key: WQYRINKNPOPRBY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and the substituents present on the aromatic rings.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The azetidine ring and other substituents enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O2/c1-28(22(31)24-16-6-3-7-18(11-16)32-2)17-13-29(14-17)20-9-8-19-25-26-21(30(19)27-20)15-5-4-10-23-12-15/h3-12,17H,13-14H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRINKNPOPRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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